

# Sangivamycin Nucleoside Analogs: A Technical Guide to Structure, Synthesis, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Sangivamycin** is a potent pyrrolo[2,3-d]pyrimidine nucleoside analog originally isolated from Streptomyces rimosus.[1] It belongs to the 7-deazaadenosine family of antibiotics, which also includes toyocamycin and tubercidin.[2][3] Initially investigated as an anticancer agent, **sangivamycin** has garnered renewed interest for its broad-spectrum antiviral activity, notably against SARS-CoV-2.[4] This technical guide provides an in-depth overview of the core structure of **sangivamycin** and its analogs, their synthesis, mechanism of action, and key biological data.

### **Core Structure and Physicochemical Properties**

**Sangivamycin**, with the chemical formula C12H15N5O5, is structurally similar to adenosine, with a key modification in its heterocyclic base.[5] The nitrogen atom at position 7 of the purine ring is replaced by a carbon atom, forming a pyrrolo[2,3-d]pyrimidine core. This modification is crucial for its biological activity.[2] The IUPAC name for **sangivamycin** is 4-amino-7- $\beta$ -D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide.[5]

Table 1: Physicochemical Properties of Sangivamycin



Property	Value	Reference
Molecular Formula	C12H15N5O5	[5]
Molecular Weight	309.28 g/mol	[5]
IUPAC Name	4-amino-7-β-D-ribofuranosyl- 7H-pyrrolo[2,3-d]pyrimidine-5- carboxamide	[5]
CAS Number	18417-89-5	[5]
Appearance	Solid	[6]
Solubility	Slightly soluble in acetonitrile, DMSO, and water	[6]

### Synthesis of Sangivamycin

The total synthesis of **sangivamycin** has been a subject of interest for medicinal chemists. An established method involves a multi-step process starting from a protected ribose derivative and a pyrrolopyrimidine precursor.[7][8]

## Experimental Protocol: Total Synthesis of Sangivamycin (Adapted from Tolman et al., 1969)

This protocol outlines a general strategy for the synthesis of **sangivamycin**. Specific reaction conditions, such as solvents, temperatures, and reaction times, may require optimization.

- Glycosylation: A protected pyrrolopyrimidine base is coupled with a protected ribofuranosyl donor. A common method is the Vorbrüggen glycosylation, which involves reacting the silylated heterocyclic base with a protected ribosyl acetate in the presence of a Lewis acid catalyst (e.g., TMSOTf).[2]
- Debromination (if applicable): If a brominated pyrrolopyrimidine precursor is used, the bromine atom is removed, typically through catalytic hydrogenation (e.g., using Pd/C and H2 gas).[2]



- Functional Group Transformations: The cyano group at the C5 position of the
  pyrrolopyrimidine ring is hydrolyzed to a carboxamide group. This can be achieved using
  acidic or basic conditions, for example, by treatment with hydrogen peroxide in the presence
  of a base.
- Deprotection: The protecting groups on the ribose moiety (e.g., acetyl or benzoyl groups) are removed. This is typically accomplished by treatment with a base, such as sodium methoxide in methanol.
- Purification: The final product, sangivamycin, is purified using chromatographic techniques, such as silica gel column chromatography or high-performance liquid chromatography (HPLC).



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General workflow for the total synthesis of sangivamycin.

### **Mechanism of Action**

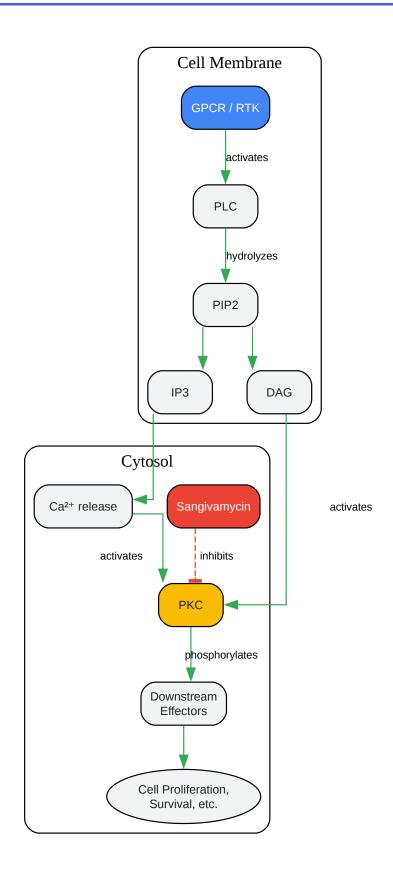
**Sangivamycin** exerts its biological effects primarily through the inhibition of key cellular kinases, namely Protein Kinase C (PKC) and the Positive Transcription Elongation Factor b (PTEFb).[3][9]

### Inhibition of Protein Kinase C (PKC)

PKC is a family of serine/threonine kinases that play a crucial role in various signal transduction pathways, regulating processes like cell growth, differentiation, and apoptosis.[5][10]

Sangivamycin acts as a competitive inhibitor of ATP binding to the kinase domain of PKC, thereby blocking its catalytic activity.[11] This inhibition disrupts downstream signaling cascades, contributing to the anticancer effects of sangivamycin.[3]





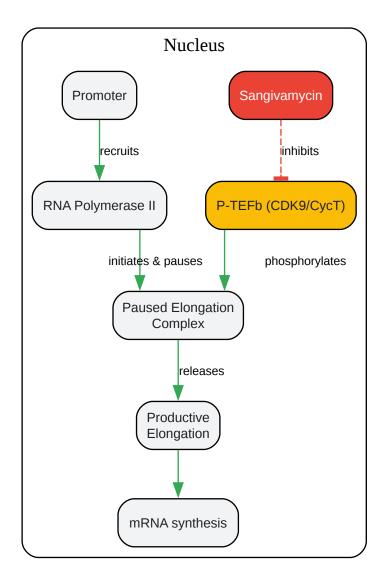
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Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of **sangivamycin**.

# Inhibition of Positive Transcription Elongation Factor b (P-TEFb)

P-TEFb, a complex of cyclin-dependent kinase 9 (CDK9) and a cyclin T protein, is a crucial regulator of transcription elongation by RNA polymerase II.[12][13] By phosphorylating the C-terminal domain of RNA polymerase II and negative elongation factors, P-TEFb promotes the transition from abortive to productive transcription elongation.[12] **Sangivamycin** inhibits the kinase activity of P-TEFb, leading to a global repression of transcription, which is particularly detrimental to rapidly proliferating cancer cells and viral replication.[1][9]





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Role of P-TEFb in transcription elongation and its inhibition by **sangivamycin**.

### **Structure-Activity Relationship (SAR)**

The biological activity of **sangivamycin** analogs is highly dependent on their structural features. Modifications at the C5 position of the pyrrolopyrimidine ring and the 5'-position of the ribose moiety have been extensively studied.[14]

- C5 Position: The carboxamide group at the C5 position is important for activity. Its replacement with a cyano group (toyocamycin) or a hydrogen atom (tubercidin) alters the biological profile.[3]
- 5'-Hydroxyl Group: The 5'-hydroxyl group of the ribose is a site for phosphorylation in cells.
  Non-phosphorylatable analogs, where the 5'-hydroxyl is replaced with other functional
  groups (e.g., F, N3), have shown to be more potent inhibitors of isolated PKA and PKC.[14]
  However, the phosphorylatable parent compound is a more potent inhibitor of cancer cell
  growth, suggesting that intracellular phosphorylation is important for its overall cytotoxic
  effect.[14]

### **Biological Activity: Quantitative Data**

**Sangivamycin** has demonstrated potent activity against various cancer cell lines and viruses. The following tables summarize key quantitative data.

Table 2: Anticancer and Kinase Inhibitory Activity of **Sangivamycin** 

Target	Assay	Value	Reference
Protein Kinase C (native)	Kinase Inhibition	Ki = 11 μM	[11]
Protein Kinase C (catalytic fragment)	Kinase Inhibition	Ki = 15 μM	[11]
Multiple Myeloma Cells	Cell Viability (IC50)	Varies by cell line	[1]



Table 3: Antiviral Activity of Sangivamycin against SARS-CoV-2

Cell Line	Virus Variant	IC50 (nM)	Reference
Vero E6	WA1	34.3	[10]
Calu-3	WA1	60.6	[2]
Vero E6/TMPRSS2	Delta	80	[10]
Calu-3	Delta	79	[10]

# Experimental Protocols Protein Kinase C (PKC) Inhibition Assay

A common method to assess PKC inhibition is a radiometric filter plate assay or a fluorescence-based assay. The following is a generalized protocol.

- Reaction Setup: Prepare a reaction mixture containing a PKC enzyme, a specific substrate (e.g., a synthetic peptide), and a buffer containing ATP (spiked with [γ-<sup>32</sup>P]ATP for radiometric assays) and necessary cofactors (e.g., Ca<sup>2+</sup>, DAG, phospholipids).
- Inhibitor Addition: Add varying concentrations of **sangivamycin** or a control inhibitor to the reaction mixture.
- Initiation and Incubation: Initiate the kinase reaction by adding the enzyme or ATP. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration.
- Termination: Stop the reaction, for example, by adding a stop solution or by spotting the reaction mixture onto a filter membrane that binds the phosphorylated substrate.

#### Detection:

- Radiometric Assay: Wash the filter to remove unincorporated [γ-<sup>32</sup>P]ATP. Quantify the incorporated radioactivity using a scintillation counter.
- Fluorescence Assay: Use a specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to a fluorescent probe. Measure



the fluorescence signal.

 Data Analysis: Calculate the percentage of inhibition for each sangivamycin concentration and determine the IC50 or Ki value.

### **Antiviral Activity Assay (e.g., against SARS-CoV-2)**

A common method is the plague reduction assay or a high-content imaging-based assay.

- Cell Seeding: Seed a suitable host cell line (e.g., Vero E6) in a multi-well plate and allow the cells to form a monolayer.
- Compound Treatment: Treat the cells with serial dilutions of sangivamycin for a defined period before or during infection.
- Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
- Incubation: Incubate the infected cells for a period sufficient for viral replication and cytopathic effect (CPE) or plaque formation.
- Quantification:
  - Plaque Reduction Assay: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.
  - High-Content Imaging: Fix the cells and stain for a viral antigen (e.g., nucleocapsid protein) using a specific antibody and a fluorescent secondary antibody. Use an automated imaging system to quantify the number of infected cells.
- Data Analysis: Determine the concentration of sangivamycin that inhibits viral replication by 50% (IC50).

### **Clinical Trial Information**

**Sangivamycin** underwent Phase I clinical trials in the 1960s as a potential anticancer agent.[1] [4] These early studies established a safety profile for the drug in humans.[4] However, specific NCT identifiers for these historical trials are not readily available in modern clinical trial



databases. More recent clinical investigations have focused on **sangivamycin**-like molecules or the potential application of **sangivamycin** in the context of COVID-19, but as of now, there are no active, publicly registered clinical trials for **sangivamycin** in cancer with readily available NCT identifiers.[4][15]

### Conclusion

**Sangivamycin** and its analogs represent a versatile class of nucleoside compounds with significant potential in both oncology and virology. Their unique pyrrolo[2,3-d]pyrimidine core structure and their ability to inhibit key cellular kinases like PKC and P-TEFb underscore their therapeutic promise. Further research into the structure-activity relationships, optimization of their pharmacokinetic properties, and well-designed clinical trials will be crucial to fully realize the clinical potential of this important class of molecules.

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